molecular formula C17H23FN2O2 B7155052 N-[1-(2-fluorophenyl)piperidin-3-yl]oxane-4-carboxamide

N-[1-(2-fluorophenyl)piperidin-3-yl]oxane-4-carboxamide

Cat. No.: B7155052
M. Wt: 306.37 g/mol
InChI Key: VRBVFYPRULEFLF-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)piperidin-3-yl]oxane-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development

Properties

IUPAC Name

N-[1-(2-fluorophenyl)piperidin-3-yl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c18-15-5-1-2-6-16(15)20-9-3-4-14(12-20)19-17(21)13-7-10-22-11-8-13/h1-2,5-6,13-14H,3-4,7-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBVFYPRULEFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2F)NC(=O)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(2-fluorophenyl)piperidin-3-yl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve large-scale synthesis efficiently.

Chemical Reactions Analysis

N-[1-(2-fluorophenyl)piperidin-3-yl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Scientific Research Applications

N-[1-(2-fluorophenyl)piperidin-3-yl]oxane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)piperidin-3-yl]oxane-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

N-[1-(2-fluorophenyl)piperidin-3-yl]oxane-4-carboxamide can be compared with other piperidine derivatives, such as:

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